molecular formula C7H7NO2 B11761651 5,7-Dihydrofuro[3,4-b]pyridin-3-ol

5,7-Dihydrofuro[3,4-b]pyridin-3-ol

Cat. No.: B11761651
M. Wt: 137.14 g/mol
InChI Key: QPGMZRZYVCZDOE-UHFFFAOYSA-N
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Description

5,7-Dihydrofuro[3,4-b]pyridin-3-ol is a heterocyclic organic compound with the molecular formula C₇H₇NO It features a fused ring system consisting of a furan ring and a pyridine ring, with a hydroxyl group attached to the third carbon of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-Dihydrofuro[3,4-b]pyridin-3-ol typically involves multi-step organic reactions. One common method is the cyclization of appropriate precursors under specific conditions. For instance, starting from a suitable pyridine derivative, the furan ring can be formed through intramolecular cyclization reactions. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

5,7-Dihydrofuro[3,4-b]pyridin-3-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The hydrogen atoms on the furan or pyridine rings can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Various electrophiles and nucleophiles can be used under acidic or basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while substitution reactions could introduce a wide range of functional groups, leading to diverse derivatives .

Scientific Research Applications

5,7-Dihydrofuro[3,4-b]pyridin-3-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5,7-Dihydrofuro[3,4-b]pyridin-3-ol depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The hydroxyl group and the fused ring system play crucial roles in its binding affinity and specificity. The pathways involved can include inhibition of enzyme activity, modulation of receptor function, or interference with cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,7-Dihydrofuro[3,4-b]pyridin-3-ol is unique due to the presence of the hydroxyl group on the pyridine ring, which enhances its reactivity and potential for forming hydrogen bonds. This structural feature distinguishes it from other similar compounds and contributes to its diverse applications in scientific research .

Properties

Molecular Formula

C7H7NO2

Molecular Weight

137.14 g/mol

IUPAC Name

5,7-dihydrofuro[3,4-b]pyridin-3-ol

InChI

InChI=1S/C7H7NO2/c9-6-1-5-3-10-4-7(5)8-2-6/h1-2,9H,3-4H2

InChI Key

QPGMZRZYVCZDOE-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(CO1)N=CC(=C2)O

Origin of Product

United States

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